Cas no 878-00-2 (4-Acetoxybenzaldehdye)

4-Acetoxybenzaldehyde is a synthetic aromatic aldehyde derivative, characterized by the presence of an acetoxy functional group at the para position of the benzaldehyde ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its acetoxy group enhances reactivity, enabling selective modifications under controlled conditions. The compound exhibits stability under standard handling conditions and is soluble in common organic solvents, facilitating its use in various reaction schemes. Its well-defined structure and consistent purity make it a reliable building block for complex molecular frameworks, particularly in medicinal chemistry and material science applications.
4-Acetoxybenzaldehdye structure
4-Acetoxybenzaldehdye structure
Product Name:4-Acetoxybenzaldehdye
CAS No:878-00-2
MF:C9H8O3
MW:164.158022880554
MDL:MFCD00003384
CID:40175
PubChem ID:70144
Update Time:2025-07-24

4-Acetoxybenzaldehdye Chemical and Physical Properties

Names and Identifiers

    • 4-Acetoxybenzaldehyde
    • 4-Formylphenyl acetate
    • (4-formylphenyl) acetate
    • Acetic Acid 4-Formylphenyl Ester
    • p-Acetoxybenzaldehyde
    • 4-Acetoxy benzaldehyde
    • Benzaldehyde, 4-(acetyloxy)-
    • p-Hydroxybenzaldehyde acetate
    • 4-acetyloxybenzaldehyde
    • Benzaldehyde, p-hydroxy-, acetate
    • SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • Benzaldehyde,4-(acetyloxy)-
    • Benzaldehyde, acetate
    • p-acetoxy benzaldehyde
    • 4-formylphenol acetate
    • para-acetoxybenzaldehyde
    • 4-Formylphenyl acetate #
    • 4-(Acetyloxy)benzaldehyde (ACI)
    • Benzaldehyde, p-hydroxy-, acetate (6CI, 7CI, 8CI)
    • NSC 40537
    • ALBB-001396
    • 4-(acetyloxy)-benzaldehyd
    • MFCD00003384
    • AI3-31884
    • NSC-40537
    • XS4J9N72WD
    • SY042565
    • Z57887890
    • AC-27845
    • EINECS 212-898-3
    • P-FORMYLPHENYL ACETATE
    • 4-Acetoxybenzaldehdye
    • DB-057023
    • CS-0130379
    • W-104005
    • CHEBI:86559
    • SCHEMBL203500
    • 878-00-2
    • NSC40537
    • Q27159245
    • DTXSID4061250
    • AKOS000414153
    • bmse010134
    • UNII-XS4J9N72WD
    • NS00039223
    • EN300-133569
    • STK501642
    • 4-Acetoxybenzaldehyde, 98%
    • STR05110
    • MDL: MFCD00003384
    • Inchi: 1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
    • InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(OC(C)=O)=CC=1
    • BRN: 1101359

Computed Properties

  • Exact Mass: 164.04700
  • Monoisotopic Mass: 164.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.4
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.168 g/mL at 25 °C(lit.)
  • Boiling Point: 265°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.538(lit.)
  • PSA: 43.37000
  • LogP: 1.42440
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

4-Acetoxybenzaldehdye Security Information

4-Acetoxybenzaldehdye Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Acetoxybenzaldehdye Pricemore >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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¥70.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1467-25G
4-Acetoxybenzaldehyde
878-00-2 >98.0%(GC)
25g
¥260.00 2024-04-15

4-Acetoxybenzaldehdye Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine ,  Alumina
Reference
Ac2O-Py/basic alumina as a versatile reagent for acetylations in solvent-free conditions under microwave irradiation
Paul, Satya; et al, Tetrahedron Letters, 2002, 43(23), 4261-4265

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-Diaminopyridine prodrug design and characterization
Zakhari, Joseph S.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(21), 6203-6209

Production Method 3

Reaction Conditions
1.1 5 min, rt → 100 °C
Reference
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

Production Method 4

Reaction Conditions
1.1 rt; 5 min, 150 °C; cooled
Reference
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

Production Method 5

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
Reference
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

Production Method 6

Reaction Conditions
1.1 Reagents: N,N′-1,2-Ethanediylbis[N-bromo-4-methylbenzenesulfonamide] Catalysts: Water ;  1.5 min, rt
Reference
Solid-state conversion of 1,1-diacetates with N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) to aldehydes
Ghorbani-Vaghei, Ramin; et al, Mendeleev Communications, 2006, (1), 55-56

Production Method 7

Reaction Conditions
1.1 Catalysts: Alumina
Reference
Alumina-mediated deacetylation of benzaldehyde diacetates. A simple deprotection method
Varma, Rajender S.; et al, Tetrahedron Letters, 1993, 34(20), 3207-10

Production Method 8

Reaction Conditions
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
Reference
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
Reference
CeCl3·7H2O-Promoted highly chemoselective hydrolysis of 1,3-oxathio- and dithioacetals
Yadav, J. S.; et al, Tetrahedron Letters, 2002, 43(26), 4679-4681

Production Method 10

Reaction Conditions
Reference
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Fluoropyridine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Tf2O-TMDS combination for the direct reductive transformation of secondary amides to aldimines, aldehydes, and/or amines
Lang, Qi-Wei; et al, Science China: Chemistry, 2016, 59(12), 1638-1644

Production Method 12

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 12 h, 50 °C
Reference
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  BINAP Solvents: Mesitylene ,  Water ;  170 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene ;  64 h, 80 °C
Reference
Hydroformylation of olefins and reductive carbonylation of aryl halides with syngas formed ex situ from dehydrogenative decarbonylation of hexane-1,6-diol
Christensen, Stig Holden; et al, Organic & Biomolecular Chemistry, 2015, 13(3), 938-945

Production Method 14

Reaction Conditions
Reference
Catalytic oxidation of alkylphenols to hydroxybenzoic acids
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway
Kraszewski, Karol; et al, Chemistry - A European Journal, 2020, 26(50), 11584-11592

Production Method 16

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Isopropyltriphenylphosphonium bromide Solvents: 4-(4-Penten-1-yl)phenol ;  rt
Reference
Mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols: evidence for radical-chain pathway
Kraszewski, Karol; et al, ChemRxiv, 2020, 1, 1-10

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 h, rt
Reference
Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C-F Bonds as Enabled by Hydrogen Bonding
Champagne, Pier Alexandre; et al, Angewandte Chemie, 2014, 53(50), 13835-13839

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Reference
Scope and limitations of the Heck-Matsuda-coupling of phenol diazonium salts and styrenes: a protecting-group economic synthesis of phenolic stilbenes
Schmidt, Bernd; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3674-3691

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria ,  Iron oxide (Fe3O4) ,  Iron ,  Silver Solvents: Acetonitrile ;  6 h, 80 °C
Reference
Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes
Ghosh, Topi; et al, ChemistrySelect, 2020, 5(31), 9601-9606

Production Method 20

Reaction Conditions
1.1 Reagents: Sudan Red 7B ,  Oxygen ,  Ozone Solvents: Acetone ,  Water ;  0 °C
Reference
Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones
Schiaffo, Charles E.; et al, Journal of Organic Chemistry, 2008, 73(12), 4688-4690

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Reference
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Production Method 22

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 30 min, rt
1.3 Reagents: Water ;  10 min, rt
Reference
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

Production Method 23

Reaction Conditions
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  12 min, rt
Reference
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

Production Method 24

Reaction Conditions
1.1 Reagents: Iodosylbenzene Solvents: Dichloromethane ;  45 min, rt
Reference
PhIO-Mediated oxidative dethioacetalization/dethioketalization under waterfree conditions
Yu, Zhenyang; et al, ARKIVOC (Gainesville, 2021, (7), 48-65

Production Method 25

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Dichloromethane
Reference
Deprotection of benzaldehyde diacetates by ceric ammonium nitrate coated on silica
Cotelle, Philippe; et al, Tetrahedron Letters, 1992, 33(27), 3855-8

Production Method 26

Reaction Conditions
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  5 min, rt
Reference
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

Production Method 27

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
Reference
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

Production Method 28

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
Reference
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

Production Method 29

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt ,  Laccase
Reference
A mild, simple and general procedure for the oxidation of benzyl alcohols to benzaldehydes
Rosenau, T.; et al, Synthetic Communications, 1996, 26(2), 315-20

Production Method 30

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Water Solvents: Acetonitrile ,  Dichloromethane ;  2 h, rt
Reference
A convenient protocol for the oxidation of benzyl and secondary alcohols to carbonyl compounds by trichoroisocyanuric acid
Dos Santos, Carlos Vinicius P.; et al, Letters in Organic Chemistry, 2021, 18(11), 854-861

Production Method 31

Reaction Conditions
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Reference
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Production Method 32

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ,  Poly(4-vinylpyridine) Solvents: Dichloromethane ;  5 h, reflux; reflux → rt
Reference
Polymer (PVP) supported ferric chloride as a heterogeneous catalyst for selective deprotection of aldoximes and hydrazone
Chari, M. Adharvana; et al, Trends in Applied Sciences Research, 2007, 2(1), 80-84

Production Method 33

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Catalysts: Palladium diacetate Solvents: Toluene ;  3 h, 80 °C
Reference
A Magnetically Recyclable Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid as CO Source: A Practical Access to Aromatic Aldehydes
You, Shengyong; et al, Synthesis, 2021, 53(11), 1962-1970

Production Method 34

Reaction Conditions
1.1 Reagents: Triethylamine ,  Pinacolborane ,  Pyridinium, 4-(1-piperidinyl)-1-[(trifluoromethyl)sulfonyl]-, 1,1,1-trifluoromet… Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Water ;  rt
Reference
Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane
Chen, Du; et al, Angewandte Chemie, 2023, 62(2),

Production Method 35

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 12 h, rt
Reference
Synthesis, characterization, and antifungal evaluation of thiolactomycin derivatives
Lv, Pei; et al, Engineering (Beijing, 2020, 6(5), 560-568

Production Method 36

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

Production Method 37

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Ammonium bromide Catalysts: Perchloric acid ,  Ammonium molybdate ((NH4)6Mo7O24) tetrahydrate Solvents: Dichloromethane ,  Water
Reference
Oxidative cleavage of diethyldithioacetals by ammonium bromide promoted by (NH4)6Mo7O24.4H2O-H2O2: a useful synthetic protocol for regeneration of carbonyl compounds
Khan, Abu T.; et al, Indian Journal of Chemistry, 2001, (11), 1039-1042

Production Method 38

Reaction Conditions
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
Reference
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

Production Method 39

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Cyclohexane
Reference
Acetylation of phenols in organic solvent catalyzed by a lipase from Chromobacterium viscosum
Nicolosi, Giovanni; et al, Tetrahedron, 1992, 48(12), 2477-82

4-Acetoxybenzaldehdye Raw materials

4-Acetoxybenzaldehdye Preparation Products

4-Acetoxybenzaldehdye Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:878-00-2)4-乙酰氧基苯甲醛
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:878-00-2)4-Acetoxybenzaldehdye
Order Number:A842373
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Quantity:100g/250g
Purity:99%
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Additional information on 4-Acetoxybenzaldehdye

Chemical Profile of 4-Acetoxybenzaldehyde (CAS No. 878-00-2)

4-Acetoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 878-00-2, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring an acetoxy group and an aldehyde functionality on a benzene ring, exhibits versatile reactivity that makes it valuable in the synthesis of more complex molecules. Its structural attributes allow for participation in various chemical transformations, including condensation reactions, reduction, and oxidation processes, which are pivotal in the development of fine chemicals and pharmaceuticals.

The utility of 4-Acetoxybenzaldehyde extends across multiple domains of chemical research and industrial applications. In pharmaceutical synthesis, this compound serves as a precursor for the preparation of active pharmaceutical ingredients (APIs). Its aldehyde group can undergo nucleophilic addition reactions, while the acetoxy group provides stability and modularity for further functionalization. Recent advancements in synthetic methodologies have highlighted its role in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds.

One of the most compelling aspects of 4-Acetoxybenzaldehyde is its application in the synthesis of natural product analogs. Researchers have leveraged its structural features to develop derivatives that mimic the pharmacophores found in therapeutic agents. For instance, studies have demonstrated its use in generating compounds with antimicrobial and anti-inflammatory properties. The ease with which it can be modified allows chemists to explore structure-activity relationships (SARs) efficiently, accelerating the discovery process.

In the realm of material science, 4-Acetoxybenzaldehyde has found applications in the synthesis of polymers and coatings. Its ability to participate in crosslinking reactions makes it a candidate for creating high-performance materials with tailored properties. Additionally, its role in photochemical reactions has been explored, particularly in the development of photoactive materials for optoelectronic applications.

Recent research has also delved into the green chemistry aspects of 4-Acetoxybenzaldehyde. Efforts to develop sustainable synthetic routes for this compound have focused on catalytic methods that minimize waste and energy consumption. For example, enzymatic approaches have been investigated as alternative pathways to traditional chemical synthesis, aligning with global efforts to promote environmentally benign practices.

The pharmacological potential of derivatives of 4-Acetoxybenzaldehyde continues to be a focal point for medicinal chemists. Preclinical studies have indicated that certain analogs exhibit promising biological activities, including kinase inhibition and antioxidant effects. These findings underscore the importance of 4-Acetoxybenzaldehyde as a scaffold for drug discovery initiatives. The compound’s accessibility and reactivity make it an attractive choice for medicinal chemists seeking to design novel therapeutic agents.

Industrial-scale production of 4-Acetoxybenzaldehyde has also seen advancements, with manufacturers adopting more efficient processes to meet growing demand. Continuous flow chemistry has emerged as a particularly promising technique for its synthesis, offering improved yield and scalability compared to batch processes. Such innovations not only enhance production efficiency but also contribute to cost reduction, making the compound more widely available for research and commercial applications.

The versatility of 4-Acetoxybenzaldehyde is further highlighted by its role in agrochemical research. Derivatives of this compound have been investigated for their potential as pesticides and herbicides due to their ability to interfere with metabolic pathways in pests. This application aligns with the broader goal of developing sustainable agricultural solutions that minimize environmental impact.

In conclusion, 4-Acetoxybenzaldehyde (CAS No. 878-00-2) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its structural features enable diverse chemical transformations, making it a valuable building block for synthetic chemistry. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring its continued relevance in scientific and industrial contexts.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:878-00-2)4-乙酰氧基苯甲醛
LE2374366
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:878-00-2)4-Acetoxybenzaldehdye
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Quantity:100g/250g
Price ($):287.0/712.0
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